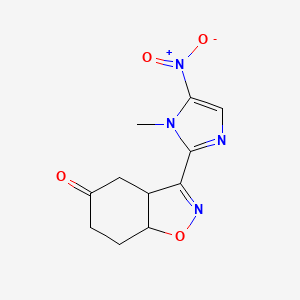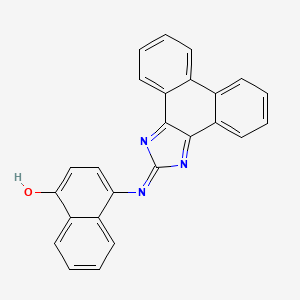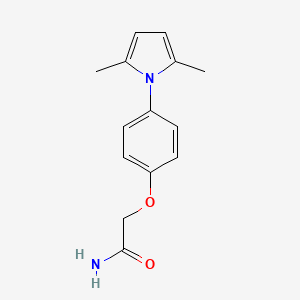
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- is a chemical compound that features a pyrrole ring, which is known for its biological activity and diverse range of applications. This compound is part of a larger class of phenoxy acetamides, which have been studied for their potential therapeutic properties .
Méthodes De Préparation
The synthesis of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- typically involves the Paal–Knorr reaction. This reaction is used to synthesize pyrrole derivatives by condensing 3-aminobenzonitrile with 2,5-hexanedione
Analyse Des Réactions Chimiques
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as aldehydes or carboxylic acids.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The pyrrole ring in the compound is known to interact with various biological targets, leading to its diverse range of activities. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- can be compared with other phenoxy acetamides and pyrrole derivatives. Similar compounds include:
Acetamide, 2-(o-(2,5-dimethyl-1-pyrrolyl)phenoxy)-: Contains a similar structure but with different positional isomerism.
Phenoxy acetamide derivatives: Such as chalcone, indole, and quinoline derivatives, which have been studied for their pharmacological activities.
The uniqueness of Acetamide, 2-(p-(2,5-dimethyl-1-pyrrolyl)phenoxy)- lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
92215-75-3 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-9-14(15)17/h3-8H,9H2,1-2H3,(H2,15,17) |
Clé InChI |
ANWHGWUKRRFXBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)OCC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)

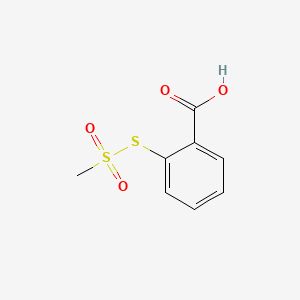
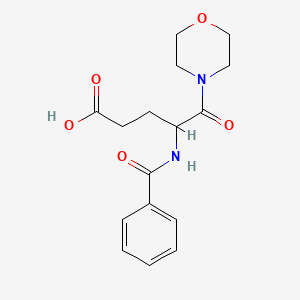
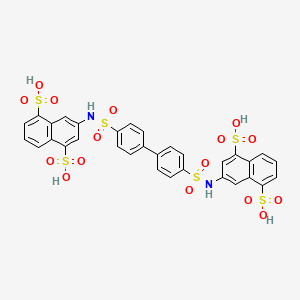

![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)
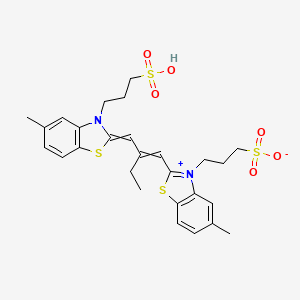
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)

